Carmustine

説明

特性

IUPAC Name |

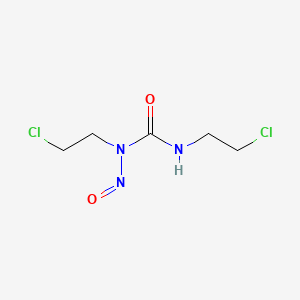

1,3-bis(2-chloroethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGOEMSEDOSKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3O2 | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022743 | |

| Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992), Solid | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Very soluble in ethanol, Soluble in 50% ethanol up to 150 mg/mL, Highly soluble in alcohol and poorly soluble in water. It is also highly soluble in lipids, In water, 4.0X10+3 mg/L at 25 °C, 1.53e+00 g/L | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Light yellow powder, Light yellow powder that melts to an oily liquid | |

CAS No. |

154-93-8 | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmustine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carmustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carmustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68WG3173Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 to 90 °F (NTP, 1992), 31 °C | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthesis of 1,3-Bis(2-chloroethyl)urea Intermediate

The patent US20190169116A1 delineates a phosgene-free pathway using CDI, triphosgene, or phenyl chloroformate as carbonylating agents. Key steps include:

Reaction Mechanism :

2-Chloroethylamine hydrochloride reacts with CDI in the presence of triethylamine, forming the urea intermediate via nucleophilic acyl substitution.$$ 2\,\text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} + \text{C}3\text{H}3\text{N}2\text{CO} \rightarrow \text{ClCH}2\text{CH}2\text{NHCONHCH}2\text{CH}2\text{Cl} + 2\,\text{C}3\text{H}7\text{N} + \text{HCl} $$

Optimized Conditions :

Table 1: Comparative Analysis of Carbonylating Agents

| Reagent | Yield (%) | Safety Profile | Scalability |

|---|---|---|---|

| Phosgene | 85–90 | Hazardous | Low |

| 1,1′-Carbonyldiimidazole | 75–80 | Non-toxic | High |

| Triphosgene | 80–85 | Moderate | Moderate |

Nitrosation to Form this compound

The urea intermediate undergoes nitrosation using sodium nitrite ($$ \text{NaNO}_2 $$) in acidic media:

- Reaction Conditions :

Key Reaction :

$$ \text{ClCH}2\text{CH}2\text{NHCONHCH}2\text{CH}2\text{Cl} + \text{HNO}2 \rightarrow \text{ClCH}2\text{CH}2\text{N(NO)CONHCH}2\text{CH}2\text{Cl} + \text{H}2\text{O} $$

- Isolation :

Organic layers are separated, washed with $$ \text{Na}2\text{SO}4 $$, and concentrated. Anti-solvents like n-heptane precipitate this compound at 70–80% yield.

Reaction Optimization and Critical Parameters

Temperature Control

Exothermic reactions during nitrosation necessitate strict temperature control (−5°C to 10°C) to avoid byproduct formation. Industrial reactors employ jacketed vessels with cryogenic cooling.

Solvent Selection

- Polar Aprotic Solvents : Dichloromethane enhances reagent solubility without participating in side reactions.

- Anti-Solvents : n-Heptane and cyclohexane reduce this compound solubility, enabling high-purity crystallization.

Table 2: Solvent Impact on this compound Yield

| Solvent Pair | Purity (%) | Yield (%) |

|---|---|---|

| Dichloromethane/Heptane | 99.2 | 78 |

| Ethyl Acetate/Cyclohexane | 98.5 | 72 |

Industrial-Scale Production Considerations

Waste Management

Neutralization of acidic byproducts ($$ \text{HCl}, \text{H}2\text{SO}4 $$) and solvent recovery systems reduce environmental impact.

Stability Challenges and Formulation

This compound’s nitroso group renders it thermally labile, necessitating lyophilization for stable dosage forms. Formulation studies recommend:

化学反応の分析

カルムスチンは、アルキル化 、酸化 、還元 など、いくつかの化学反応を起こします。いくつかの重要な側面を探ってみましょう。

アルキル化: カルムスチンは、アルキル化剤として作用し、がん細胞の求核部位(DNAやタンパク質など)と共有結合を形成します。これは、細胞プロセスを破壊し、細胞分裂を阻害します。

酸化と還元: 化合物は、特定の条件下で酸化または還元される可能性があり、その反応性と安定性に影響を与えます。

これらの反応で使用される一般的な試薬には、亜硝酸塩 、アミン 、クロロエチル化剤 などがあります。形成される主な生成物は、アルキル化DNA塩基 であり、DNA損傷と細胞死につながります。

4. 科学研究の応用

カルムスチンは、さまざまな科学分野で多様な用途があります。

化学: 研究者は、その反応性、メカニズム、および誘導体を研究しています。

生物学: これは、細胞プロセスとDNA修復経路を解明するのに役立ちます。

医学: カルムスチンは、がん化学療法の重要な成分です。

産業: その用途は、製薬およびバイオテクノロジーにまで広がっています。

科学的研究の応用

Gliomas

Carmustine is primarily indicated for the treatment of gliomas, including glioblastoma multiforme. A meta-analysis involving 5,821 glioma patients demonstrated that those treated with this compound had improved overall survival (hazard ratio = 0.85) and progression-free survival compared to those who did not receive this agent . The efficacy was particularly notable in newly diagnosed glioblastoma patients, who exhibited significant survival benefits when this compound was included in their treatment regimen.

Hematological Malignancies

This compound is also employed in treating non-Hodgkin lymphoma and Hodgkin's disease, often in combination with other agents such as etoposide and cytarabine in conditioning regimens for stem cell transplantation . Studies have shown that this compound can enhance the effectiveness of other chemotherapeutic agents when used in combination therapies.

Combination Therapies

Recent research has investigated the synergistic effects of this compound with other drugs. For instance, a study found that combining this compound with selenite significantly induced apoptosis in androgen-independent prostate cancer cells without harming normal cells . This suggests potential for this compound in combination therapies beyond its traditional applications.

Pharmacokinetics and Delivery Methods

A significant advancement in the application of this compound involves its delivery methods. Research has explored interstitial delivery systems that allow for localized high concentrations of the drug directly at tumor sites. A study using polymeric implants demonstrated that such delivery methods could achieve tissue concentrations of this compound that were significantly higher than those achieved through intravenous administration . This method not only enhances drug efficacy but also minimizes systemic toxicity.

Case Study 1: Glioblastoma Multiforme Treatment

A clinical trial involving patients with recurrent glioblastoma showed promising results when this compound was administered as part of a combination therapy with temozolomide (TMZ). Patients receiving both treatments exhibited longer overall survival compared to those receiving TMZ alone (hazard ratio = 0.78) . This highlights the importance of this compound in enhancing therapeutic outcomes in aggressive brain tumors.

Case Study 2: Secondary CNS Lymphoma

In a cohort study involving patients undergoing autologous stem cell transplantation for secondary central nervous system lymphoma, all patients received conditioning with this compound and thiotepa. The study reported successful engraftment and discharge rates, indicating that this compound plays a crucial role in preparative regimens for hematopoietic stem cell transplantation .

作用機序

カルムスチンは、DNA とRNA の両方に架橋 を引き起こし、それらの合成を阻害します。さらに:

- グルタチオンレダクターゼ を修飾し、細胞の酸化還元バランスを破壊します。

- これらの作用は、組み合わせて細胞死につながります。

6. 類似の化合物との比較

カルムスチンは、他のニトロソウレアと特徴を共有していますが、そのユニークな特徴が際立っています。類似の化合物には、ロムスチン (CCNU)とセムスチン (メチル-CCNU)などがあります。

類似化合物との比較

Mechanistic Differences

Efficacy

- Survival Benefit: In newly diagnosed GBM, this compound wafers improved median survival by 2.2 months compared to placebo, while TMZ combined with radiotherapy extended survival by 2.5 months . A meta-analysis reported hazard ratios (HR) for survival of 0.59 (this compound wafers) vs. 0.63 (TMZ), suggesting comparable efficacy .

Toxicity

- This compound : Higher risk of pulmonary fibrosis and hematologic toxicity .

- TMZ : Better tolerated, with myelosuppression and nausea as primary side effects .

Comparison with Lomustine (CCNU) and PCV Regimen

Lomustine (CCNU)

- A nitrosourea analog with similar DNA alkylation activity but distinct pharmacokinetics.

PCV Protocol (Procarbazine + CCNU + Vincristine)

- For GBM, PCV and this compound demonstrated similar survival outcomes (HR ~0.78 for combined therapies) .

Toxicity

- This compound : Higher pulmonary toxicity risk.

- PCV : Cumulative myelosuppression and neuropathy due to vincristine .

Comparison with Other Nitrosoureas

Proline Analog of Nitrosourea

- Mechanism : Designed for higher selectivity in cancer cells.

- Efficacy : In MCF-7 breast cancer cells, the proline analog caused comparable oxidative stress (↑ H₂O₂) but demonstrated reduced global toxicity vs. This compound .

- Advantage: Potential for use in elderly or frail patients due to lower systemic toxicity .

Drug Delivery Systems

Biodegradable Wafers (Gliadel®)

Nanoparticle Encapsulation (LDE)

Intranasal Thermoreversible Gel

Combination Therapies

This compound + Temozolomide

This compound + O⁶-Benzylguanine (BG)

- BG inactivates DNA repair protein AGT, enhancing this compound efficacy. Dose-limiting toxicity (bone marrow suppression) occurred at 40 mg/m² this compound, 33% of the standard dose .

Clinical Controversies and Limitations

- Elderly Patients : this compound wafers are underutilized due to toxicity concerns, with only 15% adoption in GBM cohorts .

生物活性

Carmustine, also known as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), is a potent alkylating agent used primarily in the treatment of various cancers, particularly brain tumors and multiple myeloma. Its biological activity is characterized by its ability to interfere with DNA and RNA synthesis, leading to cytotoxic effects on rapidly dividing cells. This article explores the mechanisms of action, pharmacokinetics, efficacy in clinical settings, and combination therapies involving this compound.

This compound exerts its biological activity through several key mechanisms:

- Alkylation of DNA : this compound forms covalent bonds with nucleophilic sites on DNA, resulting in interstrand cross-links that inhibit DNA replication and transcription. This action is crucial for its antitumor effects as it prevents cancer cells from proliferating .

- Inhibition of Nucleotide Synthesis : Studies have shown that this compound disrupts the de novo synthesis of purine nucleotides, which are essential for DNA synthesis. This inhibition occurs without significantly affecting protein synthesis .

- Reactive Intermediate Formation : Under physiological conditions, this compound undergoes spontaneous decomposition to release reactive intermediates that possess alkylating and carbamoylating activities. These intermediates contribute to its cytotoxic properties .

Pharmacokinetics

This compound is characterized by its high lipid solubility, allowing it to cross the blood-brain barrier effectively. Following intravenous administration, this compound is rapidly degraded, with no intact drug detectable after approximately 15 minutes. About 60-70% of the administered dose is excreted in urine within 96 hours .

Efficacy in Clinical Settings

This compound has been evaluated in various clinical studies for its effectiveness in treating malignant gliomas and other cancers. The following table summarizes key findings from notable studies:

| Study Type | Patient Population | Treatment Regimen | Median Survival Benefit | Hazard Ratio |

|---|---|---|---|---|

| RCT | Newly diagnosed high-grade glioma (n=130) | This compound implants + Temozolomide | 2.5 months | 0.63 (p < 0.001) |

| Observational | Adults with gliomas (n=573) | This compound wafers vs placebo | 2.3 months (not statistically significant) | 0.68 (p = 0.006) |

| Meta-analysis | Various studies | This compound + other agents | 32% reduction in risk of death | - |

These findings indicate a modest survival benefit associated with this compound, particularly when used in combination with other therapies such as temozolomide .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific patient populations:

- Case Study 1 : A patient with recurrent glioblastoma treated with this compound wafers showed a significant reduction in tumor size and an increase in quality of life, demonstrating the potential of localized delivery methods .

- Case Study 2 : In a cohort of patients receiving combination therapy with this compound and selenite, enhanced anticancer activity was observed compared to monotherapy. This combination triggered apoptosis in resistant cancer cells while sparing normal cells from damage .

Combination Therapies

Recent research has explored the use of this compound in combination with other agents to enhance its therapeutic efficacy:

- This compound and Selenite : This combination has shown promising results in inducing apoptosis and enhancing cytotoxicity against prostate cancer cells while minimizing toxicity to normal cells .

- This compound and Temozolomide : The combination has been evaluated for newly diagnosed high-grade gliomas, showing improved median survival compared to standard treatments alone .

Q & A

Q. What are the established experimental protocols for evaluating Carmustine’s efficacy in glioblastoma models?

this compound’s efficacy is typically assessed through in vivo glioblastoma models using tumor volume reduction and survival metrics. For clinical trials, standard protocols involve combining this compound wafers (e.g., GLIADEL) with surgical resection and adjuvant therapies like radiotherapy. Key parameters include median survival time (e.g., 14.6 months vs. 12.1 months in radiotherapy-only groups) and hematologic toxicity monitoring (grade 3/4 events in 7% of patients) . Preclinical studies should adhere to guidelines for reproducible dosing, such as intraoperative implantation in rodent models, with tumor progression tracked via MRI or histopathology.

Q. How is this compound’s mechanism of action validated in preclinical studies?

this compound’s alkylating and carbamoylating effects are validated through in vitro assays measuring DNA crosslinking (via comet assays) and O⁶-alkylguanine-DNA alkyltransferase (AGT) inhibition. In vivo, immunohistochemistry can confirm apoptosis markers (e.g., caspase-3 activation) and tumor necrosis. Researchers must compare results across multiple cell lines (e.g., U87, T98G) to account for heterogeneity in glioblastoma biology .

Q. What statistical methods are recommended for analyzing survival data in this compound trials?

Kaplan-Meier analysis with log-rank tests is standard for comparing survival curves between treatment arms. Hazard ratios (e.g., HR=0.63 for radiotherapy + this compound) should be reported with 95% confidence intervals. For small cohorts, Cox proportional hazards models adjust for covariates like age or resection extent .

Advanced Research Questions

Q. How can researchers resolve contradictions between RCT and cohort study outcomes for this compound?

Discrepancies, such as non-significant survival benefits in RCTs (HR=0.51) versus significant gains in cohort studies (HR=0.59), may arise from selection bias or unmeasured confounders. Methodological solutions include:

- Conducting meta-analyses with heterogeneity tests (e.g., I²=18.7% in pooled studies) .

- Applying propensity score matching to cohort data to approximate RCT conditions.

- Designing pragmatic trials with real-world endpoints (e.g., progression-free survival in elderly populations) .

Q. What strategies optimize this compound’s localized delivery while minimizing systemic toxicity?

Advanced delivery systems, such as biodegradable wafers or nanoparticle encapsulation, require pharmacokinetic profiling to quantify drug release kinetics (e.g., sustained release over 5–7 days). Comparative studies should measure cerebrospinal fluid (CSF) concentrations versus plasma to assess localized efficacy. Toxicity mitigation involves co-administering granulocyte colony-stimulating factors (G-CSF) to counteract myelosuppression .

Q. How should researchers design studies to evaluate this compound in combination therapies?

Use factorial design to test interactions between this compound and emerging agents (e.g., immune checkpoint inhibitors). Prioritize endpoints like synergistic toxicity (via isobologram analysis) and progression-free survival. For example, in a Phase II trial, combine this compound wafers with temozolomide and track MGMT methylation status as a predictive biomarker .

Q. What methodologies address heterogeneity in this compound meta-analyses?

Apply random-effects models to account for variability across studies. Stratify by study type (RCT vs. observational), patient demographics, and dosing regimens. Sensitivity analyses exclude outliers or low-quality studies (e.g., those lacking blinded outcome assessment) .

Methodological and Ethical Considerations

Q. How can preclinical studies improve reproducibility for this compound research?

Follow ARRIVE guidelines for in vivo experiments: report sample size calculations, randomization methods, and blinding. Provide raw data for tumor volume, survival, and toxicity in supplementary materials. Validate findings across multiple institutions to reduce bias .

Q. What ethical frameworks guide patient selection in this compound trials?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design inclusion/exclusion criteria. For vulnerable populations (e.g., elderly patients), ensure informed consent processes address cognitive impairments. Justify subgroup analyses (e.g., by tumor molecular profile) in IRB protocols .

Q. How can researchers identify gaps in this compound’s long-term safety profile?

Retrospective cohort studies with ≥5-year follow-up track secondary malignancies or neurocognitive decline. Leverage registries like SEER or clinicaltrials.gov to analyze post-marketing surveillance data. Preclinical studies should incorporate chronic toxicity assays (e.g., 12-month rodent studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。